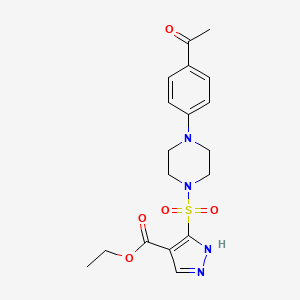![molecular formula C16H18N4OS B2862271 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034493-60-0](/img/structure/B2862271.png)
3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine: is a complex organic compound that features a combination of cyclopropylpyridazinyl, piperazinyl, and thiophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes:
Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazinyl moiety.
Piperazinyl Substitution: The cyclopropylpyridazinyl intermediate is then reacted with piperazine under suitable conditions to introduce the piperazinyl group.
Thiophenyl Addition: Finally, the thiophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyclopropylpyridazinyl moiety, potentially opening the cyclopropyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ring-opened products.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
- The presence of the thiophenyl group in 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine imparts unique electronic and steric properties, making it distinct from its analogs.
- The combination of cyclopropylpyridazinyl and piperazinyl groups provides a unique scaffold for drug design, potentially offering better binding affinity and selectivity.
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZFXOHBMVSRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)
![N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B2862191.png)
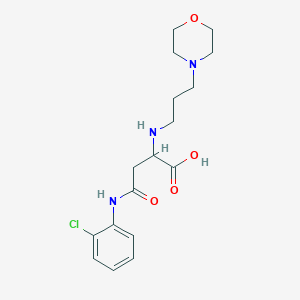
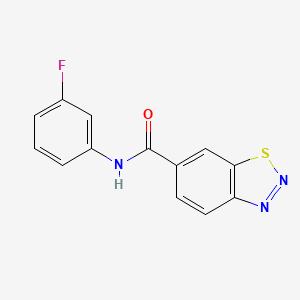
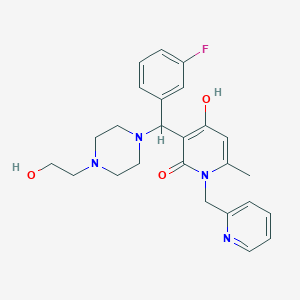
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2862202.png)
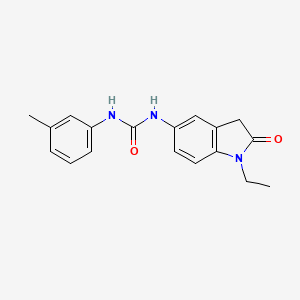
![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)
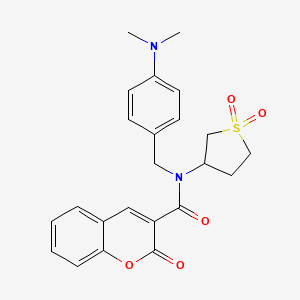
![Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B2862208.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide](/img/structure/B2862210.png)
